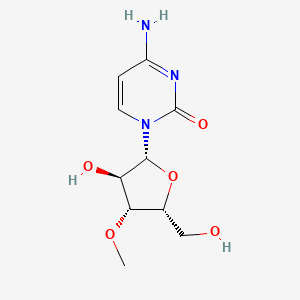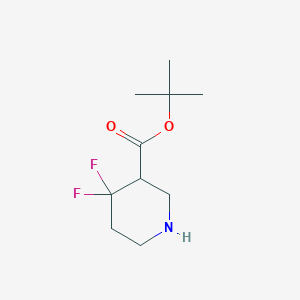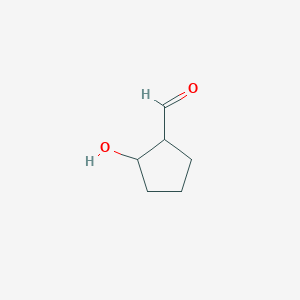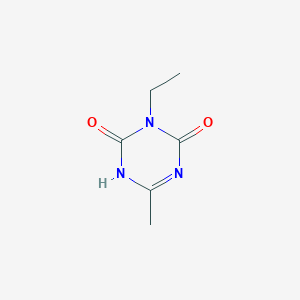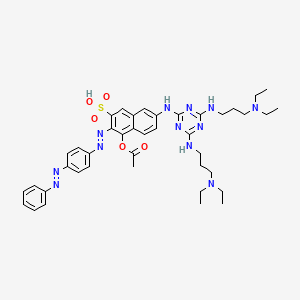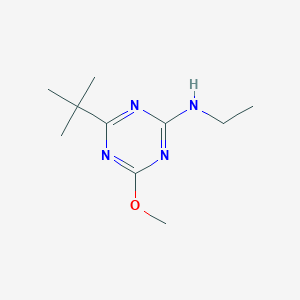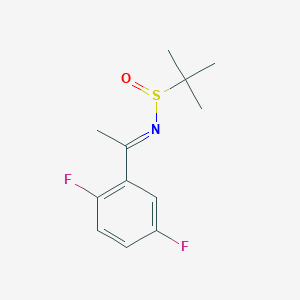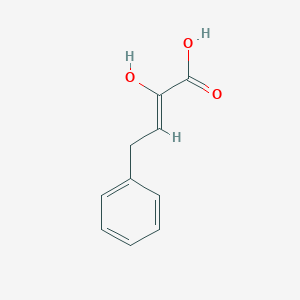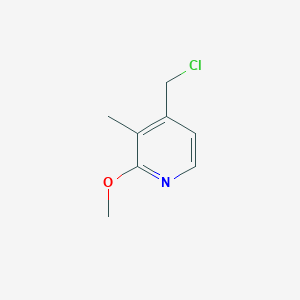
4-(Chloromethyl)-2-methoxy-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-methoxy-3-methylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a chloromethyl group at the 4-position, a methoxy group at the 2-position, and a methyl group at the 3-position of the pyridine ring. These substituents confer unique chemical properties and reactivity to the molecule, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methoxy-3-methylpyridine can be achieved through several methods. One common approach involves the chloromethylation of 2-methoxy-3-methylpyridine. This reaction typically employs chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is carried out under controlled conditions to ensure selective chloromethylation at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-2-methoxy-3-methylpyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy and methyl groups can undergo oxidation under appropriate conditions, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas is a common method for reducing the pyridine ring.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, or methoxy derivatives of the original compound.
Oxidation: Products include aldehydes, ketones, or carboxylic acids depending on the specific oxidizing agent and conditions used.
Reduction: Products include piperidine derivatives with varying degrees of saturation.
Applications De Recherche Scientifique
4-(Chloromethyl)-2-methoxy-3-methylpyridine has diverse applications in scientific research, including:
Biology: The compound is used in the development of bioactive molecules and as a precursor for the synthesis of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-2-methoxy-3-methylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it can act as an enzyme inhibitor by binding to the active site and blocking substrate access, thereby modulating the enzyme’s activity . The chloromethyl group can also form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzyl chloride: Similar in structure but lacks the pyridine ring, making it less versatile in certain applications.
2-Chloromethyl-4-(3H)-quinazolinone: Contains a quinazolinone core instead of a pyridine ring, leading to different chemical properties and reactivity.
4-(Chloromethyl)anisole: Similar in structure but with an anisole core, affecting its reactivity and applications.
Uniqueness
4-(Chloromethyl)-2-methoxy-3-methylpyridine is unique due to the combination of its pyridine ring and specific substituents. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.
Propriétés
Formule moléculaire |
C8H10ClNO |
|---|---|
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-methoxy-3-methylpyridine |
InChI |
InChI=1S/C8H10ClNO/c1-6-7(5-9)3-4-10-8(6)11-2/h3-4H,5H2,1-2H3 |
Clé InChI |
KUWQWMGXXSWGTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1OC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13131207.png)
